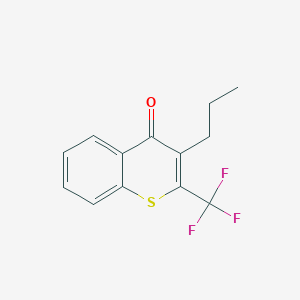
3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a sulfur source. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one can be compared with other similar compounds, such as:
2-Trifluoromethyl-4H-thiochromen-4-one: This compound shares a similar core structure but lacks the propyl group, which may affect its biological activity and chemical reactivity.
2-Trifluoromethyl-4H-thiochromene-4-thione: This compound contains a thione group instead of a ketone group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other thiochromene derivatives.
Properties
Molecular Formula |
C13H11F3OS |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-propyl-2-(trifluoromethyl)thiochromen-4-one |
InChI |
InChI=1S/C13H11F3OS/c1-2-5-9-11(17)8-6-3-4-7-10(8)18-12(9)13(14,15)16/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
WQOUQVWIRDNADV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC2=CC=CC=C2C1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















